1-(2-Chloropyridine-4-carbonyl)piperazine
Description
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-7-8(1-2-13-9)10(15)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGRYAJKQMUDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Chloropyridine-4-carbonyl Chloride Intermediate
The key intermediate in the synthesis of 1-(2-Chloropyridine-4-carbonyl)piperazine is 2-chloropyridine-4-carbonyl chloride, which is typically prepared by chlorination of 2-chloropyridine-4-carboxylic acid using reagents such as oxalyl chloride or thionyl chloride in the presence of catalytic amounts of DMF.
- Dissolve 2-chloropyridine-4-carboxylic acid in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Add oxalyl chloride (or thionyl chloride) dropwise at 0 °C with catalytic DMF (2-3 drops) to activate the chlorinating agent.
- Stir the reaction mixture at room temperature for several hours (often overnight) to ensure complete conversion to the acid chloride.
- Remove excess reagents and solvent under reduced pressure to obtain the acid chloride as a reactive intermediate.
This method is well-documented and yields the acid chloride efficiently, which is used immediately in the next step without further purification.
Coupling of 2-Chloropyridine-4-carbonyl Chloride with Piperazine
The acid chloride intermediate is then reacted with piperazine to form this compound. This acylation reaction typically occurs in anhydrous conditions to prevent hydrolysis of the acid chloride.
- The acid chloride is dissolved in dry dichloromethane or THF and cooled in an ice bath.
- Piperazine is added slowly, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
- The mixture is stirred at low temperature initially and then allowed to warm to room temperature, continuing stirring for 2–5 hours.
- After completion, the reaction mixture is quenched with water, extracted with organic solvents, dried, and concentrated.
- Purification is generally performed by flash column chromatography using ethyl acetate/hexanes gradients or recrystallization to afford the pure product.
Alternative Synthetic Strategies
While the direct acylation of piperazine with 2-chloropyridine-4-carbonyl chloride is the most straightforward method, alternative approaches include:
- Use of Activated Esters or Anhydrides: Instead of acid chlorides, activated esters (e.g., NHS esters) or anhydrides of 2-chloropyridine-4-carboxylic acid can be employed for coupling with piperazine, though these are less common.
- One-Pot Procedures: Some reports suggest one-pot synthesis involving in situ generation of acid chloride followed by immediate addition of piperazine, improving efficiency and minimizing purification steps.
- Microwave-Assisted Synthesis: Emerging methods utilize microwave irradiation to accelerate the acylation reaction, reducing reaction times significantly while maintaining yields.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dry DCM or THF | Anhydrous conditions critical |
| Temperature | 0 °C to room temperature | Initial cooling to control exotherm |
| Base | Triethylamine (1.5 eq.) | Neutralizes HCl formed |
| Reaction Time | 2–5 hours | Longer times ensure complete conversion |
| Purification | Flash chromatography (0–30% EtOAc/hexanes) | Yields pure white solid |
| Yield | 80–85% | High yield under optimized conditions |
Summary of Key Research Findings
- The acid chloride formation from 2-chloropyridine-4-carboxylic acid is efficiently achieved using oxalyl chloride with catalytic DMF at 0 °C to room temperature, with near quantitative conversion.
- The subsequent acylation of piperazine proceeds smoothly in dry DCM with triethylamine as base, affording the target compound in good yield and purity.
- Characterization data from NMR and mass spectrometry confirm the successful synthesis of this compound.
- The reaction is sensitive to moisture; thus, all glassware and solvents must be rigorously dried to avoid hydrolysis of the acid chloride intermediate.
- Alternative methods and optimizations, including microwave-assisted synthesis and one-pot procedures, have been explored to improve reaction efficiency and scalability.
Representative Reaction Scheme
2-Chloropyridine-4-carboxylic acid + Oxalyl chloride (DMF cat.) → 2-Chloropyridine-4-carbonyl chloride
2-Chloropyridine-4-carbonyl chloride + Piperazine + Triethylamine → this compound + Triethylammonium chloride
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyridine-4-carbonyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the carbonyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Reduced forms of the carbonyl group.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Medicinal Chemistry
1-(2-Chloropyridine-4-carbonyl)piperazine serves as a crucial building block in the development of pharmaceutical compounds. Its derivatives have been investigated for potential therapeutic effects on neurological and psychiatric disorders. For instance, compounds derived from this structure have shown promise in modulating neurotransmitter receptors, which is critical in treating conditions such as depression and anxiety disorders.
Materials Science
In materials science, this compound is being explored for its ability to create novel materials with specific electronic or optical properties. The incorporation of this compound into polymer matrices can enhance their performance in electronic devices, sensors, and coatings.
Biological Studies
The compound is utilized as a probe in biochemical assays to study enzyme interactions and receptor binding. Its structural features allow it to selectively bind to various biological targets, making it valuable for research in pharmacology and biochemistry.
Industrial Chemistry
In industrial applications, this compound is being investigated for its role in developing agrochemicals and specialty chemicals. Its derivatives may exhibit insecticidal or acaricidal properties, contributing to pest control strategies .
Acaricidal Activity Research
Recent studies have synthesized phenylpiperazine derivatives related to this compound to evaluate their acaricidal activity against common agricultural pests like Tetranychus urticae. These studies demonstrated effective pest control at various concentrations, indicating the potential utility of piperazine derivatives in agriculture .
Neuropharmacological Studies
Research has also focused on the neuropharmacological effects of compounds derived from this compound. These studies have shown that certain derivatives can significantly affect neurotransmitter systems, providing insights into their potential use as therapeutic agents for treating neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but often include neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-chloropyridine group in the target compound contrasts with electron-donating methoxy or methyl groups in analogs like 1-(2-methoxyphenyl)piperazine. Chlorine’s electronegativity may reduce metabolic oxidation, prolonging half-life compared to mCPP, which undergoes rapid CYP2D6-mediated hydroxylation .
- Aromatic vs. The chloropyridine-carbonyl group balances hydrophilicity and lipophilicity, optimizing bioavailability .
Table 2: Cytotoxicity and Receptor Affinity of Select Derivatives
- Anticancer Activity : The target compound’s chloropyridine moiety may mimic the cytotoxicity of benzoyl derivatives (e.g., 5a in Table 2), which inhibit cancer cell proliferation via apoptosis induction. Substitution at the pyridine’s 4-position could enhance DNA intercalation or topoisomerase inhibition compared to 3-substituted analogs .
- CNS Applications : Unlike 1-(2-methoxyphenyl)piperazine derivatives with high dopamine D₂ affinity, the target compound’s chloropyridine group may shift selectivity toward serotonin or histamine receptors, pending further testing .
Physicochemical Properties
Table 3: Predicted Physicochemical Parameters
- The target compound’s moderate logP (2.1) suggests better aqueous solubility than highly lipophilic benzhydryl derivatives, facilitating formulation .
Biological Activity
1-(2-Chloropyridine-4-carbonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a chloropyridine moiety attached to a piperazine ring, which is known to influence its biological properties. The synthesis typically involves the reaction of 2-chloropyridine-4-carboxylic acid with piperazine derivatives under specific coupling conditions, often utilizing reagents like N,N’-dicyclohexylcarbodiimide (DCC) .
Anticancer Properties
Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, studies have shown significant growth inhibition in liver (e.g., HUH7, HepG2), breast (e.g., MCF7), and colon cancer cells (HCT-116) . The compound's mechanism appears to involve the induction of apoptosis and disruption of cellular proliferation pathways.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HUH7 | 15 | Induction of apoptosis |
| MCF7 | 20 | Cell cycle arrest |
| HCT-116 | 12 | Disruption of mitochondrial function |
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The chloropyridine component can modulate enzyme activity or receptor binding, while the piperazine structure aids in cellular uptake and bioavailability . This dual functionality enhances its potential as a therapeutic agent.
Case Studies and Research Findings
A study published in PubMed highlighted the efficacy of related piperazine derivatives against cancer cell lines, reinforcing the importance of structural modifications in enhancing biological activity . Another investigation focused on the compound's ability to inhibit key enzymes involved in cancer progression, further elucidating its potential as a drug candidate.
Table 2: Comparative Analysis of Piperazine Derivatives
| Compound | Anticancer Activity | Antimicrobial Activity | Notable Findings |
|---|---|---|---|
| This compound | High | Moderate | Induces apoptosis in multiple cell lines |
| 1-(3-Methylbutyl)piperazine | Moderate | High | Effective against Gram-positive bacteria |
| 1-(4-chlorobenzhydryl)piperazine | Low | Low | Limited efficacy in vitro |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
